Cas no 461699-81-0 (2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-Amino-3-methoxyphenylboronic acid, pinacol ester
- Benzenamine,2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 461699-81-0
- 2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-aniline
- MFCD06795657
- (4-AMINO-3-METHOXYPHENYL)BORONIC ACID PINACOL ESTER
- 4-Amino-3-methoxyphenylboronic acid pinacol ester
- 2-methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine
- 4-Amino-3-methoxyphenylboronic acid, pinacol ester, AldrichCPR
- AS-36360
- A872279
- AB29185
- KEMUFKXFCINKAA-UHFFFAOYSA-N
- 4-amino-3-methoxyphenylboronic acid pinacol ester, AldrichCPR
- SCHEMBL178289
- EN300-7362064
- AKOS015960112
- CS-0041457
- DTXSID00590350
-
- MDL: MFCD06795657
- Inchi: InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)9-6-7-10(15)11(8-9)16-5/h6-8H,15H2,1-5H3
- InChI Key: KEMUFKXFCINKAA-UHFFFAOYSA-N
- SMILES: CC1(C)C(C)(C)OB(C2=CC(=C(C=C2)N)OC)O1
Computed Properties
- Exact Mass: 249.15400
- Monoisotopic Mass: 249.1536237g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 53.7
Experimental Properties
- Color/Form: Not determined
- Melting Point: 113-116°C
- Boiling Point: 373.1℃ at 760mmHg
- PSA: 53.71000
- LogP: 2.15780
- Solubility: Not determined
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Security Information
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1048836-25g |
4-AMINO-3-METHOXYPHENYLBORONIC ACID, PINACOL ESTER |
461699-81-0 | 97% | 25g |
$475 | 2024-06-06 | |
SHENG KE LU SI SHENG WU JI SHU | sc-310975-250 mg |
4-Amino-3-methoxyphenylboronic acid, pinacol ester, |
461699-81-0 | 250MG |
¥504.00 | 2023-07-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112097-100mg |
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
461699-81-0 | 98% | 100mg |
¥47.00 | 2024-05-12 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A170463-1g |
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
461699-81-0 | 95% | 1g |
¥651.90 | 2023-09-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PV511-5g |
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
461699-81-0 | 98% | 5g |
3341CNY | 2021-05-08 | |
Chemenu | CM134459-1g |
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
461699-81-0 | 95%+ | 1g |
$56 | 2024-07-16 | |
Chemenu | CM134459-5g |
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
461699-81-0 | 95%+ | 5g |
$242 | 2024-07-16 | |
Fluorochem | 219823-5g |
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
461699-81-0 | 95% | 5g |
£267.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112097-1g |
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
461699-81-0 | 98% | 1g |
¥177.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112097-10g |
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
461699-81-0 | 98% | 10g |
¥1335.00 | 2024-05-12 |
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Related Literature
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
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Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
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Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
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Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
Additional information on 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Professional Introduction to 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS No. 461699-81-0)
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 461699-81-0, is a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, particularly the presence of a boronic ester group and an aniline moiety, make it a valuable building block for constructing complex drug candidates.
The compound's structure consists of a methoxy-substituted aniline ring connected to a boronic ester derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This arrangement not only imparts stability to the molecule but also facilitates its participation in various cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The boronic ester functionality is particularly noteworthy as it enables palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which is widely employed in the pharmaceutical industry for constructing carbon-carbon bonds.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Among these efforts, the exploration of kinase inhibitors has been particularly prominent. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. Small-molecule inhibitors targeting kinases have become a cornerstone of modern oncology. The compound 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline serves as a versatile scaffold for designing such inhibitors due to its ability to undergo facile functionalization at multiple positions.
One of the most compelling applications of this compound is in the synthesis of tyrosine kinase inhibitors (TKIs). These inhibitors have revolutionized the treatment of certain types of cancer by specifically targeting overactive kinases that drive tumor growth. For instance, research has demonstrated that derivatives of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be modified to produce potent inhibitors of vascular endothelial growth factor receptor (VEGFR), which is critical for angiogenesis—the process by which new blood vessels form. These VEGFR inhibitors have shown promise in preclinical studies for treating conditions such as age-related macular degeneration and certain cancers.
The utility of this compound extends beyond oncology. It has also been explored in the development of drugs targeting inflammatory diseases and neurodegenerative disorders. For example, researchers have utilized derivatives of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborlan-2-yl)aniline to synthesize novel compounds that modulate inflammatory pathways by inhibiting specific kinases involved in cytokine production. In addition, its structural motif has been incorporated into potential therapeutics for Alzheimer's disease and Parkinson's disease by targeting kinases that regulate neuronal survival and function.
The synthesis of 2-Methoxy-4-(4,4,,5,,5-tetramethyl-,1,,3,,2-dioxaborolan,-2-)aniline involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The boronic ester group is typically introduced via lithiation followed by reaction with pinacol borane or another suitable boron reagent. This step requires precise control over reaction conditions to ensure high yield and purity. Subsequent functionalization at the aniline ring allows for further diversification of the molecule's structure.
The growing interest in this compound underscores its importance as a pharmacophore—a molecular structure responsible for a drug's biological activity—in medicinal chemistry. The ability to modify its core structure while retaining its key functional groups provides chemists with a powerful toolset for generating novel drug candidates. Furthermore,the presence of both electron-withdrawing and electron-donating groups on the aniline ring allows for fine-tuning of physicochemical properties such as solubility、bioavailability,and metabolic stability,which are critical factors in drug development。
In conclusion,2-Methoxy-,,-(,-(,-(,-(,-(,-(,-(,-(,-(,-(,-(,-(,-(,-(,-(,-()-)-)-)-)-)-)-)-)-)-)-)-)-)-)-)-)-)-),--),--),--),--),--),--),--),--))aniline (CAS No., --.-.-.-) --.) --.) --.) --.) --.) --.) --.) --.) --.),--.,--.,--.,--.,--.,--.,--.,--) ---,) ---,) ---,) ---,) ---,) ---,) ---,) ---,)---,),---,),---,),---,),---,),---,),---,),---,) is a cornerstone intermediate in pharmaceutical research,with broad applications across multiple therapeutic areas。Its unique structural features enable diverse chemical modifications,making it indispensable for designing next-generation therapeutics。As research continues to uncover new biological targets and synthetic methodologies,the importance of this compound is expected to grow even further。The ongoing development of innovative drugs based on its scaffold underscores its enduring relevance in medicinal chemistry。
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